molecular formula C13H17N B2645075 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole CAS No. 6731-86-8

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B2645075
CAS No.: 6731-86-8
M. Wt: 187.286
InChI Key: GVYJONDNSWCNHQ-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is an organic compound with the molecular formula C13H17N It is a derivative of carbazole, characterized by the presence of a methyl group at the 6th position and a partially hydrogenated structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the hydrogenation of 6-methylcarbazole. The process can be carried out using catalytic hydrogenation with palladium or platinum catalysts under high pressure and temperature conditions. The reaction is as follows: [ \text{6-Methylcarbazole} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Further reduction can lead to fully hydrogenated carbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of 6-methylcarbazole-3,4-dione.

    Reduction: Formation of fully hydrogenated carbazole derivatives.

    Substitution: Formation of halogenated or nitrated carbazole derivatives.

Scientific Research Applications

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    6-Methylcarbazole: The non-hydrogenated parent compound.

    2,3,4,9-Tetrahydro-1H-carbazole: A partially hydrogenated derivative.

    9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another methylated carbazole derivative.

Uniqueness: 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to its specific hydrogenation pattern and the presence of a methyl group at the 6th position. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYJONDNSWCNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338932
Record name 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6731-86-8
Record name 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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